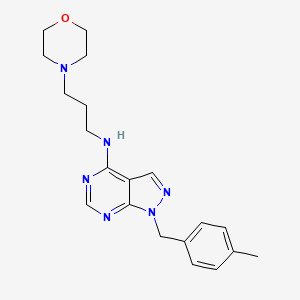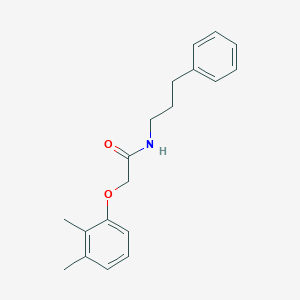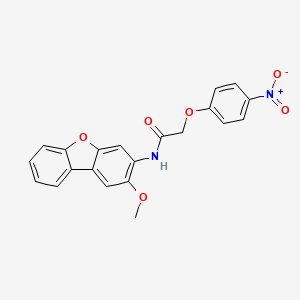
1-(4-METHYLBENZYL)-N-(3-(4-MORPHOLINYL)PR)-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE
Overview
Description
1-(4-METHYLBENZYL)-N-(3-(4-MORPHOLINYL)PR)-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE is a complex organic compound that has garnered significant interest in the scientific community. This compound is known for its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a morpholine ring, and a methylbenzyl group. Its intricate structure allows it to participate in various chemical reactions and makes it a valuable subject for research in multiple fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(4-METHYLBENZYL)-N-(3-(4-MORPHOLINYL)PR)-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE typically involves several steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This is often achieved through a cyclization reaction involving appropriate precursors. The introduction of the morpholine ring and the methylbenzyl group is usually carried out through substitution reactions under controlled conditions. Industrial production methods may involve optimizing these reactions to increase yield and purity, often using catalysts and specific reaction conditions to achieve the desired product efficiently.
Chemical Reactions Analysis
1-(4-METHYLBENZYL)-N-(3-(4-MORPHOLINYL)PR)-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like hydrogen in the presence of a catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-(4-METHYLBENZYL)-N-(3-(4-MORPHOLINYL)PR)-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-METHYLBENZYL)-N-(3-(4-MORPHOLINYL)PR)-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
1-(4-METHYLBENZYL)-N-(3-(4-MORPHOLINYL)PR)-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE can be compared with other similar compounds, such as:
1-(4-METHYLBENZYL)-N-(3-(4-PIPERIDINYL)PR)-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE: This compound has a piperidine ring instead of a morpholine ring, which may result in different chemical and biological properties.
1-(4-METHYLBENZYL)-N-(3-(4-THIAZOLYL)PR)-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE: The presence of a thiazole ring introduces sulfur into the structure, potentially altering its reactivity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-N-(3-morpholin-4-ylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O/c1-16-3-5-17(6-4-16)14-26-20-18(13-24-26)19(22-15-23-20)21-7-2-8-25-9-11-27-12-10-25/h3-6,13,15H,2,7-12,14H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDXOCPBEKWPLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)NCCCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-N-methyl-5-{[4-({3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanoyl}amino)benzoyl]amino}benzamide](/img/structure/B4751526.png)
![4-bromo-5-ethyl-N-[3-(morpholin-4-yl)propyl]thiophene-2-carboxamide](/img/structure/B4751530.png)

![{4-[(1,3-benzothiazol-2-ylthio)methyl]phenyl}(phenyl)methanone](/img/structure/B4751541.png)
![N-(3-bromo-4-methylphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4751545.png)

![1-ETHYL-4-{[(4-FLUOROPHENYL)SULFONYL]AMINO}-N~3~-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4751558.png)

![3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-phenylpiperazine-1-carboxamide](/img/structure/B4751569.png)
![1-(2-CHLOROBENZOYL)-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE](/img/structure/B4751575.png)


METHANONE](/img/structure/B4751598.png)
![4-(2,4-dichlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B4751617.png)
